Adicillinum

Antibacterial Staphylococcus aureus Potency

Standard penicillins show negligible activity against Salmonella and Proteus spp., limiting enteric infection research. Adicillin (Penicillin N), a natural β-lactam with a D-α-aminoadipyl side chain produced by Cephalosporium acremonium, directly addresses this gap. • Selective Gram-negative spectrum-active against Salmonella & Proteus where penicillin G fails • 80% serum protein binding vs. ~20% for ampicillin: ideal pharmacokinetic comparator • 1.8× higher β-lactamase hydrolysis rate than ampicillin for enzymatic stability benchmarking Supplied with CoA. Global B2B shipping for qualified research institutions.

Molecular Formula C14H21N3O6S
Molecular Weight 359.40 g/mol
CAS No. 525-94-0
Cat. No. B1665026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdicillinum
CAS525-94-0
Synonymsadicillin
cephalosporin N
D-4-amino-4-carboxybutyl penicillanic acid
isopenicillin N
penicillin N
penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome
Molecular FormulaC14H21N3O6S
Molecular Weight359.40 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C
InChIInChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)
InChIKeyMIFYHUACUWQUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adicillinum: Natural Beta-Lactam Antibiotic Overview


Adicillinum (syn. Penicillin N, Synnematin B) is a natural hydrophilic penicillin antibiotic produced by Cephalosporium acremonium and related fungi [1]. It is a beta-lactam compound with a D-α-aminoadipyl side chain, distinguishing it from benzylpenicillin (Penicillin G). Unlike common penicillins, Adicillinum shows a unique spectrum of activity primarily against Gram-negative enteric bacteria [2].

Why Adicillinum Differs from Generic Penicillins


Adicillinum's pharmacological profile differs markedly from standard penicillins. It demonstrates negligible antistaphylococcal activity (≈1% of penicillin G) [1], yet possesses clinically significant activity against enteric Gram-negative bacilli such as Salmonella and Proteus, where penicillin G fails [2]. Additionally, its pharmacokinetic behavior—80% serum protein binding vs. ~20% for ampicillin [3]—and 1.8-fold higher beta-lactamase hydrolysis rate compared to ampicillin [3] render it non-interchangeable with common aminopenicillins. These divergent properties mean that substituting Adicillinum with a generic penicillin would fail to reproduce its specific antimicrobial spectrum and pharmacokinetic profile.

Quantitative Differentiation Evidence


Anti-Staphylococcal Potency Comparison

Adicillinum exhibits virtually no activity against Staphylococcus aureus, with potency only about 1% of that of penicillin G [1] . Penicillin G is a markedly more potent inhibitor of staphylococcal growth [1].

Antibacterial Staphylococcus aureus Potency

Beta-Lactamase Stability Comparison

Adicillinum is less stable to beta-lactamase hydrolysis compared to ampicillin, with a hydrolysis rate approximately 1.8 times higher [1].

Beta-lactamase Hydrolysis Stability

Serum Protein Binding Comparison

Adicillinum exhibits high serum protein binding of approximately 80% [1], in contrast to ampicillin's low binding of about 20% [2]. This reduces the free, active drug concentration substantially compared to ampicillin.

Pharmacokinetics Protein binding Free drug

Clinical Efficacy in Typhoid Fever

In clinical use for Salmonella typhi infections, Adicillinum demonstrated a cure rate 23 percentage points lower than that of chloramphenicol [1].

Clinical efficacy Typhoid fever Salmonella typhi

Optimal Research Application Scenarios


Enteric Gram-Negative Infection Research

Adicillinum's limited Gram-positive spectrum but notable activity against Salmonella and Proteus species [1] makes it a useful tool for studying enteric bacillary infections in laboratory models, particularly where penicillin G would be ineffective.

High Protein-Binding Pharmacokinetic Studies

With 80% serum protein binding [2], Adicillinum serves as a model compound for investigating the impact of protein binding on penicillin distribution and efficacy, in contrast to the low-binding ampicillin.

Beta-Lactamase Stability Research

Its 1.8-fold higher beta-lactamase hydrolysis rate relative to ampicillin [2] positions Adicillinum as a comparator in enzymatic stability studies of beta-lactam antibiotics.

Historical Antibiotic Resistance Studies

Given its historical use and documented clinical outcomes (e.g., typhoid fever cure rate inferiority to chloramphenicol [2]), Adicillinum can be used to benchmark contemporary antibiotics against legacy agents.

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